molecular formula C8H9ClN4 B3305561 7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-49-2

7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3305561
CAS No.: 923283-49-2
M. Wt: 196.64 g/mol
InChI Key: BPEISPCAAXFHJV-UHFFFAOYSA-N
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Description

7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 923283-49-2) is a high-value chemical scaffold with significant potential in pharmaceutical and biological research. This compound features a pyrazolopyrimidine core, which is a well-established bioisostere of purine nucleotides, allowing it to interact effectively with a variety of enzyme binding sites . The chloro group at the 7-position and the isopropyl substituent on the pyrazole nitrogen make it a versatile intermediate for further synthetic elaboration through nucleophilic substitution reactions. The primary research value of this compound lies in the development of novel epidermal growth factor receptor (EGFR) inhibitors for anticancer applications. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in designing ATP-competitive kinase inhibitors . Derivatives of this core structure have demonstrated promising in vitro antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma), and have shown potent inhibitory activity against both wild-type and mutant forms of EGFR . Emerging research also highlights the antibacterial potential of pyrazolopyrimidine derivatives. Recent studies indicate that compounds within this class can exhibit growth inhibition effects against pathogens such as Staphylococcus aureus and Escherichia coli , suggesting potential as dual-active agents or for use in combination therapies with conventional antibiotics . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-propan-2-ylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-7-6(3-12-13)10-4-11-8(7)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEISPCAAXFHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717225
Record name 7-Chloro-1-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-49-2
Record name 7-Chloro-1-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1 Isopropyl 1h Pyrazolo 4,3 D Pyrimidine and Analogues

Established Synthetic Routes to the Pyrazolo[4,3-d]pyrimidine Core

The assembly of the bicyclic pyrazolo[4,3-d]pyrimidine system is a cornerstone of the synthesis of the target compound and its analogues. This process is typically sequential, involving the initial construction of a pyrazole (B372694) ring followed by the cyclization to form the fused pyrimidine (B1678525) ring.

Construction of the Pyrazole Ring

The formation of the pyrazole ring, the five-membered nitrogen-containing heterocycle, is a critical first phase. A common and versatile method for synthesizing substituted pyrazoles involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. For the pyrazolo[4,3-d]pyrimidine core, a typical starting material is a suitably substituted aminopyrazole.

The synthesis of such aminopyrazole precursors can be achieved through various routes. One established method is the reaction of a β-ketonitrile with a hydrazine. For instance, the reaction of ethoxymethylenemalononitrile (B14416) with a hydrazine derivative can yield a 5-aminopyrazole-4-carbonitrile, a key intermediate for the subsequent pyrimidine ring formation. The choice of the hydrazine derivative at this stage can be a strategic point for the introduction of substituents at the N1 position of the final pyrazolo[4,3-d]pyrimidine.

Cyclization Reactions for Pyrimidine Ring Formation

With a functionalized pyrazole in hand, the subsequent step is the construction of the fused six-membered pyrimidine ring. This is typically achieved through a cyclization reaction involving the amino group of the pyrazole and a one-carbon synthon.

A widely employed method is the reaction of a 5-aminopyrazole-4-carboxamide or a related derivative with a reagent that can provide the missing carbon atom of the pyrimidine ring. Formamide, for example, can be used to effect the cyclization to a pyrazolo[4,3-d]pyrimidin-7-one. Alternatively, orthoformates, such as triethyl orthoformate, can be used in the presence of a dehydrating agent like acetic anhydride (B1165640) to achieve the same transformation. The resulting pyrazolo[4,3-d]pyrimidin-7-one is a crucial intermediate, as the hydroxyl group at the 7-position is a precursor to the desired chloro substituent.

Targeted Synthesis of 7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine

The specific synthesis of this compound requires a strategic sequence of reactions to introduce the chloro and isopropyl groups at the correct positions of the pyrazolo[4,3-d]pyrimidine core.

Precursor Chemistry and Intermediate Derivatization

The synthesis typically commences with the formation of a 1-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one intermediate. This can be achieved by either starting with isopropylhydrazine in the initial pyrazole synthesis or by alkylating the N1 position of a pre-formed pyrazolo[4,3-d]pyrimidin-7(6H)-one. The latter approach provides flexibility in introducing various N1-substituents.

The derivatization of the pyrazolo[4,3-d]pyrimidin-7(6H)-one is a key step. This intermediate exists in a tautomeric equilibrium with its 7-hydroxy-1H-pyrazolo[4,3-d]pyrimidine form, which allows for the subsequent chlorination reaction.

Chlorination Procedures for Position 7

The conversion of the 7-hydroxy group (or its keto tautomer) to a chloro substituent is a standard transformation in heterocyclic chemistry. This is most commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out by heating the pyrazolo[4,3-d]pyrimidin-7-one in neat phosphorus oxychloride or in the presence of a high-boiling solvent. The mechanism involves the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.

This chlorination step is crucial as the 7-chloro group is a versatile handle for further functionalization through nucleophilic aromatic substitution reactions, although in the context of the target compound, it is the final desired substituent at this position.

Introduction of the Isopropyl Moiety at Position 1

The introduction of the isopropyl group at the N1 position of the pyrazole ring is a critical step that dictates the final structure of the target molecule. As mentioned earlier, this can be accomplished in two primary ways:

From Isopropylhydrazine: The synthesis can begin with isopropylhydrazine, which is reacted with a suitable three-carbon precursor to directly form a 1-isopropyl-substituted pyrazole. This pyrazole is then carried through the pyrimidine ring formation and subsequent chlorination steps.

N-Alkylation: Alternatively, an unsubstituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be alkylated with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). This method allows for the late-stage introduction of the isopropyl group.

Advanced Chemical Functionalization Strategies for Pyrazolo[4,3-d]pyrimidine Derivatives

The chemical reactivity of the pyrazolo[4,3-d]pyrimidine core allows for a range of functionalization strategies. These methods are essential for creating libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Nucleophilic aromatic substitution (SNAr) is a primary method for modifying the this compound core. The chlorine atom at the C7-position of the pyrimidine ring is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the fused pyrazole and pyrimidine rings.

This reactivity is demonstrated in the synthesis of various biologically active analogues. For instance, treatment of 7-chloro-pyrazolo[4,3-d]pyrimidines with a range of amine derivatives in a solvent like isopropanol (B130326) under reflux conditions leads to the corresponding 7-amino substituted products. researchgate.netnih.gov This straightforward substitution allows for the introduction of a wide array of side chains at the C7-position, which is a key step in exploring the structure-activity relationships of these compounds as, for example, anti-inflammatory agents. nih.gov

The general scheme for this transformation can be depicted as follows:

Scheme 1: General representation of nucleophilic aromatic substitution at the C7-position of a 7-chloro-pyrazolo[4,3-d]pyrimidine derivative.

The reaction conditions for these substitutions are generally mild, often involving heating the chloro-substituted precursor with the desired amine in a suitable solvent. The choice of solvent and temperature can be optimized to achieve high yields and purity of the final products. This method has been successfully employed to synthesize a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which have shown potent and selective inhibition of cyclin-dependent kinases. nih.gov

Achieving regioselective functionalization at positions other than C7 on the pyrazolo[4,3-d]pyrimidine core is a more complex challenge but offers the potential to fine-tune the biological activity of the resulting molecules. Research into the regioselective derivatization of this scaffold is ongoing, with methods being developed to selectively introduce substituents at various positions of the bicyclic system.

One approach to regioselective functionalization involves the use of protecting groups and the sequential introduction of substituents. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine-based carbocyclic nucleosides, regioselectivity was a key consideration, with theoretical and experimental methods used to ensure the desired isomer was obtained. nih.gov While this example pertains to the isomeric pyrazolo[3,4-d]pyrimidine system, the principles of controlling regioselectivity through careful choice of reagents and reaction conditions are broadly applicable.

Palladium-catalyzed cross-coupling reactions, such as C-H arylation, have emerged as powerful tools for the regioselective functionalization of heterocyclic systems. A study on the direct C-H arylation of pyrazolo[3,4-d]pyrimidines demonstrated that regioselective arylation at the C3-position of the pyrazole ring is possible using a palladium catalyst with a specific ligand. researchgate.net This type of methodology could potentially be adapted for the regioselective functionalization of the pyrazolo[4,3-d]pyrimidine scaffold, allowing for the introduction of aryl groups at specific carbon atoms of the core structure.

Furthermore, the synthesis of pyrazolo[4,3-d]pyrimidine derivatives often involves the construction of the bicyclic system from appropriately substituted pyrazole precursors. nih.govacs.org This approach allows for the introduction of substituents at various positions of the pyrazole ring before the pyrimidine ring is formed, thereby ensuring regiochemical control.

The development of diverse side chains and their introduction onto the pyrazolo[4,3-d]pyrimidine core are central to understanding the structure-activity relationships (SAR) of these compounds. By systematically varying the substituents at different positions, researchers can identify the key structural features required for potent and selective biological activity.

A study on pyrazolo[4,3-d]pyrimidin-7-ones as adenosine (B11128) receptor antagonists involved the synthesis of a series of compounds with various phenyl substituents at the 5-position. nih.govacs.org This allowed for the development of a quantitative structure-activity relationship, which could predict the potencies of new analogues. nih.gov The synthesis of these compounds involved building the pyrazolo[4,3-d]pyrimidine core from substituted pyrazole precursors, highlighting the importance of precursor synthesis in generating diverse side chains. acs.org

In another example, four series of pyrazolo[4,3-d]pyrimidine compounds were designed and synthesized to evaluate their anti-inflammatory activity. nih.gov These compounds featured a variety of substituents at the C5 and C7 positions, introduced through a multi-step synthetic sequence that included nucleophilic aromatic substitution as a key step for diversifying the C7-substituent. researchgate.netnih.gov The SAR studies revealed that the nature of these side chains had a significant impact on the inhibitory activity against nitric oxide production. nih.gov

The table below summarizes the structure-activity relationships for a selection of pyrazolo[4,3-d]pyrimidine derivatives with varying side chains.

Compound IDR1 (at C5)R2 (at C7)Biological Activity (IC50)
1a 3,4,5-trimethoxyphenyl4-hydroxyphenylamino2.64 µM (NO inhibition)
2g Styryl2-fluorobenzylamino>10 µM (NO inhibition)
4e 3,4,5-trimethoxystyryl3-morpholinopropylamino5.63 µM (TNF-α inhibition)

Data sourced from a study on pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. nih.gov

These examples underscore the importance of synthetic flexibility in generating a wide range of analogues for comprehensive SAR exploration, ultimately leading to the identification of compounds with improved therapeutic potential.

Green Chemistry Approaches and Sustainable Synthesis for Pyrazolo[4,3-d]pyrimidine Analogues

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in medicinal chemistry. These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous reagents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has been achieved using a solvent-free microwave-assisted reaction, highlighting the potential of this technology for the synthesis of related heterocyclic systems. researchgate.net This method offers several advantages, including easy work-up, mild reaction conditions, and good yields, making it an environmentally friendly alternative to traditional synthetic protocols. researchgate.net

Furthermore, three-component microwave-assisted synthesis has been successfully employed for the preparation of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.govmonash.edursc.org This one-pot approach enhances pot- and step-economy, further contributing to the sustainability of the synthetic process. monash.edursc.org

The use of water as a solvent is another key principle of green chemistry. Studies on the amination of related 4-chloropyrrolopyrimidines have shown that these reactions can be effectively carried out in water under acidic conditions, often with higher rates than in organic solvents. nih.gov This approach reduces the reliance on volatile and often toxic organic solvents, thereby improving the safety and environmental profile of the synthesis.

A review of recent green approaches for the synthesis of the isomeric pyrazolo[3,4-d]pyrimidines highlights various sustainable methods, including the use of alternative energy sources like microwaves and ultrasound, as well as the use of eco-friendly solvents and catalysts. nih.gov These principles and methodologies can be readily applied to the synthesis of pyrazolo[4,3-d]pyrimidine analogues, paving the way for more sustainable drug discovery and development processes.

Structural Characterization and Advanced Analysis of Pyrazolo 4,3 D Pyrimidine Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for the initial structural confirmation of newly synthesized pyrazolo[4,3-d]pyrimidine derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques that provide detailed information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For a compound like 7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine, one would anticipate a distinct set of signals. For instance, in the ¹H NMR spectrum of related pyrazolo[3,4-d]pyrimidine derivatives, aromatic protons typically appear in the downfield region, while aliphatic protons, such as those of an isopropyl group, would be found in the upfield region. mdpi.com

To illustrate, consider the ¹H NMR data for a related compound, 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which exhibits characteristic shifts for its methyl and phenyl protons. mdpi.com

Functional GroupChemical Shift (δ, ppm)
Aromatic CH8.40 (s, 1H), 8.02-7.99 (m, 2H), 7.54-7.50 (m, 2H), 7.37-7.33 (m, 1H)
N-CH₃3.47 (s, 3H)
C-CH₃2.52 (s, 3H)
Data for 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMSO-d₆ mdpi.com

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the heterocyclic rings would resonate at different chemical shifts depending on their electronic environment, influenced by the presence of nitrogen atoms and the chloro-substituent.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron ionization (EI) is a common method used for such analyses. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, along with isotopic peaks characteristic of the chlorine atom.

X-ray Crystallography for Three-Dimensional Structure Determination

While the crystal structure of this compound is not publicly documented, studies on analogous compounds like 7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine reveal important structural details about the solid-state organization and molecular geometry of this class of compounds. For instance, crystallographic investigations on 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one show that the pyrazolopyrimidine moiety is nearly planar. mdpi.com In the crystal structure of this related compound, C-H···N hydrogen bonds form chains of molecules. mdpi.com

The crystallographic data for a related pyrazolo[3,4-d]pyrimidine derivative is presented below to illustrate the type of information obtained.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3423(5)
b (Å)8.4842(4)
c (Å)14.1873(7)
β (°)108.068(2)
Volume (ų)1182.25(10)
Z4
Crystal data for 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the stability of the crystal lattice and the physical properties of the compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal. scirp.org

For pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld surface analysis has revealed that H···H and C···H/H···C contacts are often the major intermolecular interactions. mdpi.com In the case of a molecule containing a chlorine atom, such as this compound, one would also expect to observe significant Cl···H interactions. researchgate.net These weak interactions, including hydrogen bonds and van der Waals forces, play a significant role in the formation of the crystal packing. scirp.org

An analysis of intermolecular contacts for a related pyrazolo[3,4-d]pyrimidine derivative highlights the typical contributions of different interactions to the Hirshfeld surface.

Interaction TypeContribution (%)
H···H48.2
C···H/H···C23.9
N···H/H···N17.4
O···H/H···O5.3
C···N/N···C2.6
C···C2.2
C···O/O···C0.5
Contribution of various intermolecular contacts to the Hirshfeld surface of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine nih.gov

Molecular Interactions and Biological Target Engagement of 7 Chloro 1 Isopropyl 1h Pyrazolo 4,3 D Pyrimidine Derivatives

Identification and Validation of Molecular Targets

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives stems from their engagement with specific molecular targets, which have been identified and validated through a variety of biochemical and pharmacological assays.

A primary mechanism of action for pyrazolo[4,3-d]pyrimidine derivatives is the inhibition of protein kinases, particularly those involved in cell cycle regulation. researchgate.net

Cyclin-Dependent Kinases (CDK): Substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDKs. researchgate.net A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives demonstrated potent inhibition of CDK2 and CDK5, with IC50 values in the low nanomolar range. nih.gov These compounds are highly selective for CDKs. nih.gov The pyrazolo[4,3-d]pyrimidine scaffold is considered a source of potent CDK inhibitors, with studies showing that these bioisosteres can be more potent in cellular assays than their purine-based counterparts. nih.gov Specifically, 3,7-disubstituted pyrazolo[4,3-d]pyrimidines have been shown to potently inhibit human CDK1. researchgate.net

Table 1: CDK Inhibition by 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine Derivatives
CompoundSubstituent at Position 5CDK2 IC50 (nM) nih.govCDK5 IC50 (nM) nih.gov
Compound AHydroxyalkylamine Group 1Low NanomolarLow Nanomolar
Compound BHydroxyalkylamine Group 2Low NanomolarLow Nanomolar

Beyond kinases, derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been shown to modulate the activity of other critical cellular enzymes, such as those involved in cytoskeletal dynamics.

Tubulin Polymerization: A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as inhibitors of tubulin polymerization. nih.gov These compounds act as microtubule targeting agents by competitively inhibiting the binding of colchicine (B1669291) to tubulin. nih.gov Several derivatives strongly inhibited tubulin polymerization with IC50 values in the sub-micromolar range, demonstrating potency similar to the known inhibitor Combretastatin A-4 (CA-4). nih.gov

Table 2: Inhibition of Tubulin Polymerization by N1-methyl pyrazolo[4,3-d]pyrimidine Derivatives
Compound ID nih.govTubulin Polymerization IC50 (µM) nih.gov
90.45
110.42
120.49
130.42

Derivatives of pyrazolo[4,3-d]pyrimidine have been developed as selective antagonists for G-protein-coupled receptors, particularly adenosine (B11128) receptors.

Adenosine Receptor Antagonism: Structural refinement of 7-oxo- and 7-acylamino-substituted pyrazolo[4,3-d]pyrimidine derivatives has led to the identification of highly potent and selective antagonists for the human A3 adenosine receptor (hA3 AR). nih.govdaneshyari.com Certain 2-phenylpyrazolo[4,3-d]pyrimidin-7-amines and 7-acylamines showed high affinity and selectivity for the hA3 receptor. nih.gov Notably, 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine was identified as one of the most potent and selective hA3 antagonists, with a Ki value of 0.027 nM. nih.gov Other studies have synthesized 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with the aim of targeting human adenosine A1 and A2A receptor subtypes. researchgate.net

Mechanistic Investigations at the Cellular and Subcellular Levels

The engagement of molecular targets by pyrazolo[4,3-d]pyrimidine derivatives initiates cascades of events that affect cellular functions, signaling pathways, and protein expression.

By inhibiting key regulatory proteins, these compounds can significantly alter cellular signaling pathways that govern cell proliferation and survival.

Cell Cycle Regulation: As a direct consequence of CDK inhibition, certain pyrazolo[4,3-d]pyrimidine derivatives cause cell cycle arrest. nih.gov In various cancer cell lines, treatment with these compounds led to an arrest in the S and G2/M phases of the cell cycle. nih.gov

Adenosine Receptor-Mediated Signaling: As antagonists of the A3 adenosine receptor, these compounds can modulate its downstream signaling pathways. The A3 receptor is coupled to Gi and Gq proteins, which influence adenylate cyclase and phospholipase C activity, respectively. daneshyari.com This receptor subtype also modulates mitogen-activated protein kinase (MAPK) pathways. daneshyari.com

The interaction of pyrazolo[4,3-d]pyrimidine derivatives with their targets leads to downstream modifications in protein function and expression levels, often culminating in apoptosis.

Protein Phosphorylation: Treatment of cells with CDK-inhibiting pyrazolo[4,3-d]pyrimidines resulted in the significant dephosphorylation of well-established CDK substrates, including the C-terminus of RNA polymerase II and focal adhesion kinase (FAK). nih.gov

Induction of Apoptosis: The anti-proliferative activity of these compounds is linked to the induction of apoptosis. nih.gov This is confirmed by several downstream markers, including the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), the down-regulation of the anti-apoptotic protein Mcl-1, and the activation of caspases. nih.gov These events correlate well with CDK inhibition, establishing apoptosis as the primary mode of cell death induced by these compounds in cancer cells. nih.gov

Interaction with Macromolecules (e.g., Tubulin Polymerization)

Derivatives of 7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. nih.gov These compounds exert their biological effects by interacting with tubulin, the protein subunit of microtubules, thereby disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis.

Research into a series of N1-methyl pyrazolo[4,3-d]pyrimidines has demonstrated their significant activity in tubulin assembly assays. nih.gov Many of these derivatives exhibit low to sub-micromolar inhibitory IC50 values, indicating strong inhibition of tubulin polymerization. For instance, certain compounds have been shown to strongly inhibit tubulin polymerization with IC50 values as low as 0.42 μM. nih.gov This level of activity is comparable to that of other known microtubule targeting agents. nih.gov

The mechanism of action for these pyrazolo[4,3-d]pyrimidine derivatives involves binding to the colchicine binding site on tubulin. nih.gov With the exception of a few derivatives, the majority of the tested compounds in a key study were found to inhibit [3H] colchicine binding to tubulin, suggesting a competitive binding mechanism at this site. nih.gov

The following table summarizes the tubulin polymerization inhibitory activity of selected pyrazolo[4,3-d]pyrimidine derivatives from a prominent study.

CompoundIC50 for Tubulin Polymerization (μM)
9 0.45
10 No Effect
11 0.42
12 0.49
13 0.42
14 ~1
15 ~1
16 ~1
CA-4 (Reference) 0.54

The data indicates that compounds 9 , 11 , 12 , and 13 are particularly potent inhibitors of tubulin polymerization, with IC50 values in the sub-micromolar range. nih.gov Compounds 14 , 15 , and 16 also demonstrated inhibitory activity, albeit at a slightly higher concentration. nih.gov Notably, compound 10 was inactive in this assay. nih.gov These findings underscore the potential of the pyrazolo[4,3-d]pyrimidine scaffold for the development of new anticancer agents that target microtubule dynamics. nih.gov

Biological Activities in Pre Clinical Models for Pyrazolo 4,3 D Pyrimidine Derivatives

In Vitro Cellular Activity Evaluation

The initial assessment of pyrazolo[4,3-d]pyrimidine derivatives typically involves a battery of in vitro cellular assays designed to characterize their effects on cancer cells. These assays provide critical data on antiproliferative activity, impact on cell division, and the ability to induce programmed cell death.

The antiproliferative properties of pyrazolo[4,3-d]pyrimidine derivatives have been demonstrated across a wide array of human cancer cell lines. The effectiveness of these compounds is often quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

One novel N1-methyl pyrazolo[4,3-d]pyrimidine, compound 9 , exhibited potent, broad-spectrum antiproliferative activity, with GI₅₀ values in the low to sub-nanomolar range (≤10 nM) against the majority of tumor cell lines in the National Cancer Institute's (NCI) 60-cell line screen. nih.gov Similarly, a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives also showed significant growth inhibitory effects. rsc.org For instance, compound 12c was highly effective against the UO-31 renal cancer cell line with an IC₅₀ of 0.87 μM, while compounds 12f and 12d were potent against leukemia cell lines HL-60(TB) and MOLT-4. rsc.org

Other studies have highlighted the efficacy of different derivatives. Compound 1a , which features a pyrazolo[3,4-d]pyrimidine scaffold, demonstrated low micromolar inhibition against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). nih.gov Its IC₅₀ for A549 cells was 2.24 µM. nih.gov Another derivative, PP-31d , showed considerable growth inhibition of NCI-H460 (non-small-cell lung cancer), OVCAR-4 (ovarian cancer), and 786-0 (renal cancer) cells. nih.gov Furthermore, a series of pyrazolo[3,4-d]pyrimidine-6-amine-based derivatives, including compounds 47 and 48 , demonstrated excellent anticancer efficiency in various cancer cells while showing limited toxicity to normal cells. nih.gov

The table below summarizes the antiproliferative activity of selected pyrazolo[4,3-d]pyrimidine and related pyrazolopyrimidine derivatives against various cancer cell lines.

CompoundCancer TypeCell LineIC₅₀ / GI₅₀ (µM)
Compound 9 VariousNCI-60 Panel≤0.01
Compound 12b LungA5498.21
Compound 12b ColonHCT-11619.56
Compound 1a LungA5492.24
PP-31d LungNCI-H4602
Compound 12c RenalUO-310.87
Compound 12f LeukemiaHL-60 (TB)1.41
Compound 12j LeukemiaMOLT-41.82
Compound 11a CNS CancerSNB-751.71
Compound 14 BreastMCF-70.045
Compound 14 ColonHCT-1160.006
Compound 15 BreastMCF-70.046
Compound 15 ColonHCT-1160.007
Compound 12b BreastMDA-MB-4683.343
Compound 12b BreastT-47D4.792

Data sourced from multiple independent studies. nih.govrsc.orgnih.govnih.govrsc.orgtandfonline.comrsc.orgnih.gov

Pyrazolo[4,3-d]pyrimidine derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Several studies have utilized flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with these compounds.

For example, a study on novel pyrazolo-[3,4-d]-pyrimidine derivative Src inhibitors (S7 , S29 , and SI163 ) demonstrated that these compounds can halt medulloblastoma cells in the G2/M phase. nih.gov This cell cycle arrest was associated with the regulation of cdc2 and CDC25C phosphorylation. nih.gov Another compound, 11a , was found to induce significant cell cycle arrest at the G0/G1 phase, an effect attributed to its ability to downregulate cyclin D1 and upregulate p27kip1 levels. rsc.org

Compound 12b was reported to arrest the cell cycle at the S and G2/M phases in A549 lung cancer cells. tandfonline.comtandfonline.com Similarly, compound 14 caused a significant alteration in cell cycle progression in HCT-116 cells. rsc.orgnih.gov Another derivative, compound 12b , was also shown to stop the cell cycle at the S phase in the MDA-MB-468 breast cancer cell line. nih.gov

A key mechanism through which many anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. Multiple pyrazolo[4,3-d]pyrimidine derivatives have been shown to be potent inducers of apoptosis.

The lead compound PP-31d was found to induce cellular apoptosis, as evidenced by an increase in the subG1 (hypodiploid) cell population, loss of mitochondrial membrane potential, and activation of caspase-3/7. nih.gov Similarly, compound 1a significantly induced apoptosis in the A549 lung cancer cell line, with the percentage of cells in the sub-G1 phase increasing to between 25.1% and 41.0% after 48 hours of treatment. nih.gov

Flow cytometric analysis also revealed that compound 12b is a potent apoptotic inducer. tandfonline.comtandfonline.com Treatment with this compound led to a significant increase in the early apoptotic cell population in A549 cells and a high expression level of the pro-apoptotic protein BAX, coupled with a low expression of the anti-apoptotic protein Bcl-2. tandfonline.com The pyrimidine (B1678525) derivatives S7 , S29 , and SI163 also induced apoptosis through the modulation of Bax and Bcl2 proteins. nih.gov In another study, compound 12b was shown to increase the total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control and elevated the caspase-3 level by 7.32-fold. nih.gov However, not all derivatives act via this mechanism; one study reported that compound 7 did not show a significant apoptotic effect on A549 cells, suggesting its anticancer activity is mediated through other pathways. mdpi.com

An important characteristic of a potential anticancer drug is its ability to overcome mechanisms of drug resistance. Certain pyrazolo[4,3-d]pyrimidine derivatives have shown efficacy in cell models that exhibit resistance to conventional chemotherapeutics.

Compound 9 , a novel N1-methyl pyrazolo[4,3-d]pyrimidine, demonstrated excellent potency against several multidrug-resistant phenotypes. nih.gov A series of related compounds, 9-17 , were found to circumvent P-glycoprotein (Pgp)-mediated drug resistance in an ovarian cancer cell line pair (OVCAR-8 and the Pgp-overexpressing NCI/ADR-RES). nih.gov The resistance reversal (Rr) value for paclitaxel in this model was 150, whereas most of the synthesized pyrazolo[4,3-d]pyrimidines had Rr values less than 1, indicating a lack of susceptibility to Pgp-mediated efflux. nih.gov Furthermore, compounds 9 , 12 , 13 , and 16 were effective in circumventing βIII-tubulin-mediated resistance. nih.gov

In Vivo Pre-clinical Efficacy Studies in Non-Human Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using non-human models to evaluate their efficacy in a more complex biological system.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for assessing in vivo anticancer activity. Several pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant tumor growth inhibition in such models.

In a mouse xenograft model using MCF-7 TUBB3 (βIII-tubulin overexpressing) breast cancer cells, compound 9 was found to be significantly better than paclitaxel at reducing tumor size. nih.gov Another study reported that pyrazolo-[3,4-d]-pyrimidine derivatives showed the ability to inhibit tumor growth in vivo in a xenograft mouse model of medulloblastoma. nih.gov

The pyrazolo[3,4-d]pyrimidine derivative Si306 showed a favorable in vivo activity profile against neuroblastoma models. nih.gov When encapsulated in targeted immunoliposomes, Si306 showed significantly higher tumor uptake and led to a significant increase in the survival of mice in an orthotopic animal model of neuroblastoma. nih.gov Additionally, mouse xenograft studies with compounds 47 and 48 in models of prostate cancer (PC3) showed that these agents significantly reduced tumor growth. nih.gov

Biomarker Analysis in Animal Studies

Biomarker analysis in animal studies is essential for understanding the molecular mechanisms by which pyrazolo[4,3-d]pyrimidine derivatives exert their therapeutic effects and for confirming target engagement in a living system. For derivatives designed as kinase inhibitors, a primary form of biomarker analysis involves measuring the phosphorylation status of the kinase's downstream substrates. For instance, pyrazolo[4,3-d]pyrimidines developed as Cyclin-Dependent Kinase (CDK) inhibitors would be evaluated by analyzing the phosphorylation of established CDK substrates in tumor tissues from treated animals.

In studies of related pyrazolopyrimidine compounds, such as those targeting the Src kinase, a key biomarker is the inhibition of Src phosphorylation itself. The efficacy of these compounds in animal models is linked to the successful modulation of such biomarkers in the target tissue. Similarly, for pyrazolopyrimidine derivatives with anti-inflammatory properties, relevant biomarkers measured in animal models include the levels of pro-inflammatory cytokines.

Furthermore, biomarkers can be integral to the design of the animal study itself. In oncology, xenograft models may be established using cancer cell lines that overexpress a specific biomarker, making them particularly sensitive to the therapeutic agent. An example involves a mouse xenograft model of breast cancer using cells that overexpress βIII-tubulin (TUBB3) to test the efficacy of a pyrazolo[4,3-d]pyrimidine derivative that targets tubulin. nih.govnih.gov

Table 1: Examples of Biomarkers in Animal Studies for Pyrazolopyrimidine Derivatives

Biomarker Type Specific Biomarker Therapeutic Area Animal Model Context
Target Phosphorylation Phospho-Src Oncology Measurement in tumor tissue to confirm target engagement of a Src inhibitor.
Substrate Phosphorylation Phospho-CDK Substrates Oncology Assessment in xenograft tumors to verify the mechanism of CDK inhibitors.
Inflammatory Cytokines TNF-α, IL-6 Inflammation Measurement in plasma or tissue to quantify the anti-inflammatory effect.

Pharmacodynamic Response in Non-Human Organisms

Pharmacodynamic studies in non-human organisms are critical for demonstrating the physiological effect of a drug candidate. For pyrazolo[4,3-d]pyrimidine derivatives, these responses are typically measured as the direct therapeutic outcome in animal models of disease, such as cancer.

One significant study evaluated a novel N1-methyl pyrazolo[4,3-d]pyrimidine derivative (Compound 9) as a microtubule targeting agent in a mouse xenograft model. nih.govnih.gov Athymic female mice were implanted with MCF-7 breast cancer cells engineered to overexpress βIII-tubulin (TUBB3), a protein associated with resistance to certain chemotherapies. The primary pharmacodynamic endpoint was the change in tumor volume over time. The study demonstrated that Compound 9 was significantly more effective at reducing tumor growth compared to the standard-of-care taxane drug, paclitaxel. nih.govnih.gov

Table 2: Pharmacodynamic Response of Compound 9 in a Mouse Xenograft Model

Parameter Details
Compound N1-methyl pyrazolo[4,3-d]pyrimidine (Compound 9)
Animal Model Athymic female mice with MCF-7 TUBB3 (βIII-tubulin overexpressing) breast cancer xenografts. nih.govnih.gov
Primary Endpoint Tumor Volume

| Key Finding | Treatment with Compound 9 resulted in a statistically significant reduction in primary tumor growth compared to both control and paclitaxel-treated groups (P < 0.0001). nih.govnih.gov |

In another example involving the closely related pyrazolo[3,4-d]pyrimidine scaffold, a derivative developed as a Src inhibitor was tested in a xenograft model using human osteogenic sarcoma cells. The pharmacodynamic response was a significant reduction in both the volume and weight of the resulting tumors in nude mice, demonstrating a potent anti-tumor effect in a whole-organism setting.

These preclinical studies, which link molecular biomarker modulation to a tangible pharmacodynamic response, are fundamental for the continued development of pyrazolo[4,3-d]pyrimidine derivatives as potential therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Chloro 1 Isopropyl 1h Pyrazolo 4,3 D Pyrimidine Analogues

Correlating Structural Modifications with Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For the pyrazolo[4,3-d]pyrimidine scaffold, modifications at several positions have been systematically explored to enhance activity against various targets, including protein kinases and adenosine (B11128) receptors. researchgate.netrsc.org

The substitution at the C7 position, originating from the versatile 7-chloro intermediate, is a primary focus of modification. Replacing the chlorine atom with different amine-containing moieties often leads to significant changes in biological activity. For instance, in a series of compounds designed as microtubule targeting agents, the introduction of a substituted aniline (B41778) at C7 was explored. nih.gov

Another critical position for modification is the N1-substituent. While the parent compound features an isopropyl group, altering this group can modulate potency. Studies on related pyrazolopyrimidine cores have shown that both small alkyl groups and larger aromatic systems at this position can be beneficial, depending on the target enzyme's topology. nih.gov For example, removing a methyl group at a similar position in a different pyrazolopyrimidine series was detrimental to activity, whereas replacing it with a larger group in another analogue led to a 4-fold increase in potency. nih.govacs.org

Modifications at other positions, such as C5, have also been investigated. Introducing various arylalkylamino or piperazino moieties at the C5-position of a 7-aminopyrazolo[4,3-d]pyrimidine core was performed to target human adenosine receptors. researchgate.net The nature of these substituents—their size, flexibility, and electronic properties—directly correlates with the observed biological potency.

A study on pyrazolo[3,4-d]pyrimidine derivatives targeting CDK2 revealed that compounds featuring thioglycoside moieties or fused triazolo rings exhibited potent inhibitory activity, with IC50 values in the nanomolar range. rsc.orgresearchgate.net This highlights that significant structural alterations to the core can yield highly potent compounds.

Table 1: Correlation of Structural Modifications with Biological Potency (Illustrative Examples)
Compound SeriesCore ScaffoldModification SiteSubstituent TypeObserved Effect on PotencyTarget
CDK2 InhibitorsPyrazolo[3,4-d]pyrimidineCore FusionFused Triazolo RingHigh (IC50 = 0.081 µM) rsc.orgresearchgate.netCDK2
CDK2 InhibitorsPyrazolo[3,4-d]pyrimidineCore ModificationThioglycosideVery High (IC50 = 0.057 µM) rsc.orgresearchgate.netCDK2
Antitubercular AgentsPyrazolo[1,5-a]pyrimidin-7(4H)-oneR4 PositionRemoval of Methyl GroupDetrimental to activity nih.govacs.orgM. tuberculosis
Anticancer AgentsPyrazolo[3,4-d]pyrimidineC4 Position4-chloroanilineActive in osteogenic sarcoma nih.govKinases

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling identifies the essential structural features of a molecule required for its interaction with a biological target. For inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold, several key features have been established, particularly for kinase inhibition. nih.gov

A typical pharmacophore model for a kinase inhibitor includes several key elements:

A Heteroaromatic Ring System: The pyrazolo[4,3-d]pyrimidine core itself serves as a flat, heteroaromatic system that mimics the adenine (B156593) ring of ATP. researchgate.net It typically forms one or more crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. Docking studies frequently show hydrogen bonding interactions involving the pyrimidine (B1678525) N1 or pyrazole (B372694) N2 atoms with key amino acid residues like Met793 in EGFR. nih.gov

Hydrophobic Pockets: The N1-isopropyl group fits into a hydrophobic pocket, contributing to the binding affinity. The size and shape of this group are critical and must be complementary to the specific topology of the target enzyme. nih.gov

Hydrogen Bond Donors/Acceptors: Substituents attached to the core, often via the C7 position, typically contain hydrogen bond donor and acceptor groups. These groups form additional interactions with residues in the solvent-exposed region or deeper within the binding site, enhancing both potency and selectivity. nih.gov

Hydrophobic Spacer/Tail: An aryl ring or another hydrophobic group often acts as a spacer, occupying the region between different domains of the kinase. nih.gov This, combined with a terminal hydrophobic group, can interact with allosteric hydrophobic pockets, further stabilizing the inhibitor-enzyme complex. nih.govnih.gov

For example, in VEGFR-2 inhibitors, the pyrazolopyrimidine core occupies the ATP-binding domain, forming hydrogen bonds with Cys919. nih.gov A linker group attached to the core establishes interactions with residues of the DFG motif (Glu885 and Asp1046), while a terminal hydrophobic tail interacts with an allosteric pocket. nih.gov Similarly, for EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine moiety orients into the adenine binding site, forming essential binding interactions. nih.gov

Elucidation of Substituent Effects on Selectivity and Activity Profiles

The nature of the substituents not only affects potency but also plays a crucial role in determining the selectivity of the compound for one biological target over another. In kinase inhibitor design, achieving selectivity is paramount to reduce off-target effects.

For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting PI3Kδ, the introduction of an indole (B1671886) heterocycle at the C5 position was found to enhance selectivity. mdpi.com This is because the indole group can form an additional hydrogen bond with Asp-787 and interact favorably with the "tryptophan shelf" (Trp-760) in PI3Kδ, an interaction that is disfavored in other PI3K isoforms. mdpi.commdpi.com

The substituent at the C7 position significantly influences the selectivity profile. Studies have shown that modifying the amine subunit at this position can fine-tune the activity and selectivity. For instance, using piperazine (B1678402) or piperidine (B6355638) derivatives led to the most promising results in a series of PI3Kδ inhibitors. mdpi.com The choice of substituent can steer the compound towards a specific kinase isoform. For example, while some derivatives showed potent nanomolar activity against PI3Kδ, they exhibited decreased selectivity against the PI3Kα isoform. mdpi.com

Furthermore, the electronic properties of substituents on aryl rings attached to the core can modulate activity. In a series of microtubule targeting agents based on the N1-methyl-pyrazolo[4,3-d]pyrimidine scaffold, variations in electronic effects on a terminal aromatic ring were explored to optimize the activity profile. nih.gov

Table 2: Effect of Substituents on Selectivity and Activity
Core ScaffoldSubstituent PositionSubstituent TypeEffect on SelectivityTarget Isoform
Pyrazolo[1,5-a]pyrimidineC5Indole heterocycleIncreased selectivity via interaction with Trp-760 mdpi.commdpi.comPI3Kδ
Pyrazolo[1,5-a]pyrimidineC5Azaindole structuresDecreased selectivity against PI3Kα despite good potency mdpi.comPI3Kδ
Pyrazolo[1,5-a]pyrimidineC7Piperazine/PiperidinePromising selectivity and potency mdpi.comPI3Kδ
Pyrazolo[1,5-a]pyrimidineC2 (of Benzimidazole at C5)Large, bulky groupsReduced inhibition of PI3Kδ mdpi.comPI3Kδ

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel, structurally distinct compounds that retain similar biological activity to a known parent molecule. nih.gov These approaches are widely applied to the pyrazolo[4,3-d]pyrimidine core to improve properties or discover new intellectual property.

The pyrazolo[3,4-d]pyrimidine scaffold itself is considered a bioisostere of the naturally occurring purine (B94841) ring system, which is why it is so prevalent in kinase inhibitor design. researchgate.netnih.govnih.gov This fundamental bioisosteric relationship forms the basis of its utility.

Scaffold Hopping: This strategy involves replacing the central pyrazolo[4,3-d]pyrimidine core with a different heterocyclic system while maintaining the key pharmacophoric features. For instance, researchers have used scaffold hopping to move from a pyrrolo[3,2-d]pyrimidine to the pyrazolo[4,3-d]pyrimidine core to design novel microtubule targeting agents. nih.gov In another example, a scaffold-hopping strategy was employed to design new pyrazolo[3,4-d]pyrimidine derivatives as dual c-Met/STAT3 inhibitors. nih.gov The goal is to retain the three-dimensional arrangement of key interaction points even with a different central framework.

Bioisosteric Replacement: This involves substituting a specific atom or group within the molecule with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic properties. A common example is the replacement of a C-H group with a nitrogen atom, or a carbonyl group with a sulfone. In the context of pyrazolo[4,3-d]pyrimidine analogues, bioisosteric replacement can be applied to the substituents. For example, replacing a thiomethyl group at the C6 position with a bulkier thioisopropyl group was used to increase lipophilicity and modulate activity in a series of kinase inhibitors. nih.gov Similarly, the pyrazolo[3,4-b]pyridine core has been used as a bioisosteric replacement for the pyrazolo[1,5-a]pyrimidine scaffold in the design of CDK inhibitors. mdpi.com

These strategies allow medicinal chemists to navigate beyond a single chemical series, leading to the discovery of novel chemotypes with potentially superior drug-like properties. researchgate.net

Computational Chemistry and Molecular Modeling of Pyrazolo 4,3 D Pyrimidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For pyrazolo[4,3-d]pyrimidine and its isomeric analogs, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly protein kinases.

In studies on related pyrazolo[3,4-d]pyrimidine derivatives, molecular docking has been employed to understand their inhibitory activity against targets like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR). For instance, docking simulations of novel pyrazolo[3,4-d]pyrimidine compounds into the active site of CDK2 revealed crucial hydrogen bonding interactions with the backbone of Leu83 in the hinge region of the enzyme. rsc.org Similarly, docking of other derivatives into the EGFR active site has shown key interactions with residues such as Met793. These interactions are fundamental for the observed biological activity.

A common approach involves validating the docking protocol by redocking a known co-crystallized ligand into the active site of the target protein to ensure the method can accurately reproduce the experimental binding mode. The binding affinities, often expressed as docking scores (in kcal/mol), are then calculated for the new compounds to predict their potential inhibitory activity.

While no specific docking studies for 7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine have been reported, it is anticipated that the pyrazolopyrimidine core would act as a hinge-binding motif, with the chloro and isopropyl substituents occupying adjacent hydrophobic pockets within a kinase active site.

Table 1: Representative Molecular Docking Results for Pyrazolopyrimidine Derivatives Against Kinase Targets

Compound Class Target Protein Key Interacting Residues Reference
Pyrazolo[3,4-d]pyrimidines CDK2 Leu83 rsc.org
Pyrazolo[3,4-d]pyrimidines EGFR Met793 nih.gov

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose and the conformational changes that may occur over time. nih.gov These simulations are crucial for validating the results of molecular docking and for gaining a more realistic understanding of the interactions at an atomic level.

Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide information about the molecular geometry, charge distribution, molecular orbitals (HOMO and LUMO), and reactivity of a compound.

For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been used to optimize their three-dimensional structures and to study their electronic properties. nih.gov The calculated HOMO and LUMO energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. The distribution of electron density and the molecular electrostatic potential (MEP) can help in identifying the regions of the molecule that are most likely to be involved in interactions with biological targets.

These calculations are also valuable for understanding the mechanism of chemical reactions involved in the synthesis of these compounds. For instance, DFT has been used to study the regioselectivity of reactions in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches have been successfully applied to the discovery of novel pyrazolopyrimidine derivatives.

Structure-based drug design relies on the three-dimensional structure of the biological target. nih.gov As discussed in the molecular docking section, the known crystal structures of kinases have enabled the rational design of pyrazolo[3,4-d]pyrimidine inhibitors that can fit into the ATP-binding site and form specific interactions with key residues. nih.gov This approach has led to the development of highly potent and selective inhibitors.

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach utilizes the information from a set of known active and inactive molecules to build a model that can predict the activity of new compounds. Pharmacophore modeling is a common ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic groups) that are necessary for biological activity. Such models have been developed for pyrazolo[3,4-d]pyrimidine derivatives to guide the design of new compounds with improved activity. mdpi.com

Predictive Modeling for Biological Activity and ADMET-Related Properties (non-human focus)

Predictive modeling plays a crucial role in the early stages of drug discovery by identifying candidates with favorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures. In silico models are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

For various pyrazolopyrimidine derivatives, in silico ADMET predictions have been performed to assess their drug-likeness. rsc.orgnih.gov These predictions often include parameters such as:

Aqueous solubility: Affects absorption and formulation.

Gastrointestinal absorption: Predicts the extent to which a compound is absorbed from the gut.

Blood-brain barrier (BBB) penetration: Important for CNS-targeting drugs and for avoiding CNS side effects for peripherally acting drugs.

Cytochrome P450 (CYP) inhibition: Predicts potential drug-drug interactions.

Plasma protein binding (PPB): Affects the distribution and availability of the drug.

These predictions are often based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are evaluated against established guidelines like Lipinski's Rule of Five.

Table 2: Representative Predicted ADMET Properties for Pyrazolopyrimidine Derivatives

Compound Series Predicted Property Outcome Reference
Pyrazolo[3,4-d]pyrimidines Blood-Brain Barrier Penetration Very low nih.gov
Pyrazolo[3,4-d]pyrimidines Intestinal Absorption Good to moderate nih.gov
Pyrazolo[3,4-d]pyrimidines Cytochrome P450 2D6 Inhibition Non-inhibitors nih.gov

Future Research Directions and Translational Potential of Pyrazolo 4,3 D Pyrimidine Derivatives

Exploration of Novel Synthetic Pathways for Scalability and Efficiency

Future efforts will likely focus on developing more efficient, cost-effective, and scalable synthetic routes for pyrazolo[4,3-d]pyrimidine derivatives. researchgate.net Current multi-step syntheses can be a bottleneck for large-scale production required for extensive pre-clinical and clinical studies. nih.govresearchgate.net Innovations in synthetic methodology, such as flow chemistry or novel catalytic methods, could streamline the production process, making these promising compounds more accessible for widespread investigation.

Discovery of New Biological Targets and Mechanisms Beyond Current Scope

While kinases are the primary targets, the privileged structure of pyrazolo[4,3-d]pyrimidines may allow them to interact with other protein families. rsc.orgrsc.org Future research should involve unbiased screening approaches, such as chemoproteomics, to identify novel biological targets. This could uncover new therapeutic applications for this scaffold in areas beyond oncology, such as inflammatory or neurodegenerative diseases. rsc.orgrsc.org

Development of Advanced Probes for Biological Research

Building on the success of current chemical probes, the next generation could include molecules with enhanced features. rsc.orgrsc.org This includes developing photo-activatable or clickable versions for advanced biochemical studies like target engagement and localization experiments. Such tools are invaluable for dissecting complex biological systems with high precision. rsc.orgrsc.org

Strategic Design for Enhanced Efficacy in Pre-clinical Models

A significant challenge in drug development is translating in vitro potency to in vivo efficacy. Strategic design of new pyrazolo[4,3-d]pyrimidine derivatives will need to focus on improving pharmacokinetic properties, such as oral bioavailability and metabolic stability. rsc.org Encapsulating compounds in novel drug delivery systems, like immunoliposomes, is one promising strategy to improve tumor targeting and reduce systemic toxicity, which has shown success in pre-clinical neuroblastoma models. nih.govnih.gov

Integration of Multi-Omics Data in Compound Evaluation

The evaluation of future compounds can be significantly enhanced by integrating multi-omics data (genomics, transcriptomics, proteomics). nih.govmdpi.com This approach allows for a systems-level understanding of a compound's effect on cancer cells. nih.govresearchgate.net By correlating kinome inhibition profiles with genomic and proteomic data from cancer cell lines, researchers can build predictive models to identify which patient populations are most likely to respond to a specific inhibitor, paving the way for personalized medicine. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine, and how can reaction yields be optimized?

  • Methodology : A stepwise synthesis approach involves chlorination and alkylation of the pyrazolo[4,3-d]pyrimidine core. For example, reaction intermediates like 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine can be functionalized with isopropyl groups under controlled conditions. Yield optimization requires monitoring reaction temperature (e.g., 50°C for solubility ), stoichiometric ratios, and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography using software like OLEX2 and SHELXTL provides definitive confirmation of crystal packing and bond angles .
  • NMR spectroscopy (¹H/¹³C) resolves substituent positions, with chlorine’s electron-withdrawing effect causing distinct deshielding in aromatic regions .
  • HPLC with UV detection ensures purity (>95%) and identifies byproducts like 4-chloro-6-(chloromethyl) derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of airborne particles .
  • Decontaminate spills with inert absorbents and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?

  • Methodology :

  • Dynamic NMR experiments at variable temperatures can detect conformational changes or tautomerism not observed in static X-ray structures .
  • DFT calculations (e.g., B3LYP/6-31G*) model electronic environments to reconcile discrepancies between experimental and theoretical spectra .

Q. What strategies optimize regioselectivity during functionalization of the pyrazolo[4,3-d]pyrimidine core?

  • Methodology :

  • Directed metalation : Use directing groups (e.g., amino or chloro substituents) to control electrophilic substitution at specific positions .
  • Microwave-assisted synthesis reduces side reactions by accelerating kinetics, as demonstrated in substituted pyrazolo[3,4-d]pyrimidine syntheses .

Q. How does the isopropyl group influence the compound’s pharmacokinetic properties and target binding?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like phosphodiesterases, comparing binding affinities of isopropyl vs. methyl analogs .
  • In vitro metabolic stability assays (e.g., liver microsomes) quantify CYP450-mediated oxidation rates, linked to the steric hindrance of the isopropyl group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodology :

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings ensure enantioselectivity .
  • Chiral HPLC or SFC (supercritical fluid chromatography) monitors and separates enantiomers during process development .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies for pyrazolo[4,3-d]pyrimidine analogs?

  • Methodology :

  • Meta-analysis of assay conditions (e.g., cell lines, IC₅₀ protocols) identifies variability sources .
  • Dose-response reevaluation under standardized conditions (e.g., ATP concentration in kinase assays) ensures comparability .

Q. Why do computational predictions of solubility sometimes deviate from experimental measurements?

  • Methodology :

  • Solvent polymorphism studies : Crystallize the compound in different solvents (e.g., DMSO vs. ethanol) to assess lattice energy impacts on solubility .
  • Hansen solubility parameters refine predictions by accounting for hydrogen-bonding and polarity mismatches .

Tables of Key Data

Property Value/Technique Reference
Crystal System Monoclinic (X-ray)
Melting Point 210–215°C (decomposition observed)
Synthetic Yield 52.7% (HCl-mediated cyclization)
Purity (HPLC) >95% (C18 column, 254 nm detection)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.